2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a fluorophenyl-substituted azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the azepane intermediate.
Coupling with Pyridazinone: The final step involves coupling the fluorophenyl-azepane intermediate with a pyridazinone derivative. This can be achieved through a condensation reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Hydroxyl derivatives of the pyridazinone ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyridazinone and azepane derivatives in various chemical reactions.
Biology
Biologically, 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is investigated for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structure suggests it could be a lead compound for developing drugs targeting neurological disorders or other conditions where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the azepane ring could influence the compound’s overall conformation and stability. The pyridazinone core is likely involved in key interactions with the target site, potentially inhibiting or modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-phenylazepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Lacks the fluorine atom, which may result in different binding properties and biological activity.
2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Substitutes fluorine with chlorine, potentially altering its reactivity and interaction with biological targets.
2-(2-(3-(4-methylphenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Contains a methyl group instead of fluorine, which may affect its pharmacokinetic properties.
Uniqueness
The presence of the fluorophenyl group in 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a key differentiator. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for further research and development.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-16-8-6-14(7-9-16)15-4-1-2-11-21(12-15)18(24)13-22-17(23)5-3-10-20-22/h3,5-10,15H,1-2,4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYENROAKXCNNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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